molecular formula C17H19FN4O4 B1676072 Marbofloxacin CAS No. 115550-35-1

Marbofloxacin

Cat. No. B1676072
M. Wt: 362.4 g/mol
InChI Key: BPFYOAJNDMUVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marbofloxacin is a broad-spectrum fluoroquinolone antibiotic that is active against both Gram-negative and Gram-positive bacteria . It is a carboxylic acid and part of the third generation of antibiotic fluoroquinolones . It is used in veterinary medicine and has also been shown to exhibit antileishmanial activity in a canine model .


Synthesis Analysis

Marbofloxacin is synthesized from 2,3,4,5-tetrafluorobenzoic acid via acyl chlorination, coupling with 3-(N-formylmethylhydrazono)-propionic acid ethyl ester, cyclization, condensation with N-methylpiperazine, hydrolysis by KOH solution, cyclization by formic acid and formaldehyde, and neutralization with aqueous ammonia . The total product yield reaches 47.7% .


Molecular Structure Analysis

Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .


Chemical Reactions Analysis

Marbofloxacin, being an antimicrobial, presents both physicochemical (93%) and microbiological (7%) methods in the literature . Among the methods found, 53% are for the analysis of food matrices using preferably HPLC and TLC–MS, 27% are for the analysis of biological matrices and 20% are for the analysis of pharmaceutical matrices, and in both HPLC is preferably used .


Physical And Chemical Properties Analysis

Marbofloxacin is a pale yellow, crystalline powder with the molecular formula C17H19FN4O4 . Its molar mass is 362.36 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol . The pKa values are 5.38 and 6.16 .

Scientific Research Applications

1. Treatment of Goat Mastitis Produced by Coagulase-Negative Staphylococci

  • Summary of Application : Marbofloxacin, a third-generation fluoroquinolone, is used to treat mastitis in goats caused by coagulase-negative staphylococci . The efficacy of the antimicrobial is related to its concentration at the site of infection .
  • Methods of Application : The study evaluated the efficacy of a dose regimen of marbofloxacin (10 mg/kg/24 h) administered intramuscularly for five days in goats with mastitis induced by coagulase-negative staphylococci . The concentrations of marbofloxacin achieved in blood and milk over time were evaluated .
  • Results : The proposed dose regimen was adequate for the treatment of goat mastitis produced by coagulase-negative staphylococci, resulting in a microbiological and clinical cure of all animals .

2. Development of Veterinary Drugs

  • Summary of Application : Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . It is considered an improved version of enrofloxacin due to its antibacterial activity, enhanced bioavailability, and pharmacokinetic–pharmacodynamic (PK–PD) properties .
  • Methods of Application : In this study, nine heavy rare-earth ions (Y, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) were selected to afford the corresponding rare-earth metal complexes of Marbofloxacin: the MB–Ln series . Their chemical structures and coordination patterns were characterized using IR spectroscopy, HRMS, TGA, and X-ray single-crystal diffraction analysis .
  • Results : The MB–Ln complexes exhibited antibacterial activities comparable with Marbofloxacin, as indicated by the MIC/MBC values . Furthermore, the MB–Ln complexes were found to be much less toxic in vivo than Marbofloxacin, as suggested by the evaluated LD 50 (50% lethal dose) values .

3. Quantification of Marbofloxacin in Various Matrixes

  • Summary of Application : Marbofloxacin is used in veterinary medicine in the form of tablets . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance . The analytical methods available in the literature become more important since Marbofloxacin in tablets does not have a monograph in official compendiums .
  • Methods of Application : The study reviewed the methods according to the analyzed matrix and placed them according to the conditions used in the scope of green analytical chemistry . Among the methods found, 53% are for analysis of food matrixes using preferably HPLC and TLC–MS, 27% are for analysis of biological matrixes and 20% are for analysis of pharmaceutical matrixes .
  • Results : There is still a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .

4. Combination with Heavy Rare-Earth Ions

  • Summary of Application : Marbofloxacin is a newly developed fluoroquinolone antibiotic used especially as a veterinary drug . In this study, nine heavy rare-earth ions (Y, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu) were selected in light of their potential antibacterial activity and satisfactory biosafety to afford the corresponding rare-earth metal complexes of Marbofloxacin: the MB–Ln series .
  • Methods of Application : Their chemical structures and coordination patterns were characterized using IR spectroscopy, HRMS, TGA, and X-ray single-crystal diffraction analysis . In vitro antibacterial screening on five typical bacteria strains revealed that the MB–Ln complexes exhibited antibacterial activities comparable with Marbofloxacin .
  • Results : The MB–Ln complexes were found to be much less toxic in vivo than Marbofloxacin, as suggested by the evaluated LD 50 (50% lethal dose) values . All the MB–Ln series complexes fell in the LD 50 range of 5000–15,000 mg kg −1, while the LD 50 value of Marbofloxacin was only 1294 mg kg −1 .

5. Analysis in Pharmaceutical, Biological, and Food Matrixes

  • Summary of Application : Marbofloxacin, a second-generation fluoroquinolone, is used in veterinary medicine in the form of tablets . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance . The analytical methods available in the literature become more important since Marbofloxacin in tablets does not have a monograph in official compendiums .
  • Methods of Application : The study reviewed the methods according to the analyzed matrix and placed them according to the conditions used in the scope of green analytical chemistry . Among the methods found, 53% are for analysis of food matrixes using preferably HPLC and TLC–MS, 27% are for analysis of biological matrixes and 20% are for analysis of pharmaceutical matrixes .
  • Results : There is still a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin, which are faster, such as microbiological turbidimetry, sustainable, such as miniaturized methods, and ecologically correct, such as those that do not use toxic organic solvents .

6. Treatment of Various Infections in Dogs and Cats

  • Summary of Application : Marbofloxacin is a carboxylic acid derivative third generation fluoroquinolone antibiotic . It is used in veterinary medicine under the brand names Marbocyl, Forcyl, Marbo vet and Zeniquin . A formulation of marbofloxacin combined with clotrimazole and dexamethasone is available under the name Aurizon .
  • Methods of Application : Marbofloxacin can be used both orally and topically . It is particularly used for infections of the skin, respiratory system and mammary glands in dogs and cats, as well as with urinary tract infections . For dogs, a dose ranges from 2.75 - 5.5 mg/kg once a day .
  • Results : The duration of treatment is usually at least five days, longer if there is a concurrent fungal or yeast infection . Maximum duration of treatment is 30 days .

Safety And Hazards

Marbofloxacin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFYOAJNDMUVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046600
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marbofloxacin

CAS RN

115550-35-1
Record name Marbofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115550-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marbofloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marbofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARBOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marbofloxacin
Reactant of Route 2
Reactant of Route 2
Marbofloxacin
Reactant of Route 3
Reactant of Route 3
Marbofloxacin
Reactant of Route 4
Reactant of Route 4
Marbofloxacin
Reactant of Route 5
Marbofloxacin
Reactant of Route 6
Marbofloxacin

Citations

For This Compound
9,250
Citations
A Anadón, MR Martínez-Larrañaga… - American Journal of …, 2002 - Am Vet Med Assoc
… High concentrations of marbofloxacin and N-desmethyl- marbofloxacin were found in the … dose of marbofloxacin; however, marbofloxacin and N-desmethyl-marbofloxacin were detected …
Number of citations: 76 avmajournals.avma.org
A Bousquet‐mélou, S Bernard… - Equine veterinary …, 2002 - Wiley Online Library
… marbofloxacin was mean ± sd 0.25 ± 0.05 l/kg/h and the terminal half‐life 7.56 ± 1.99 h. The marbofloxacin … ) were calculated and the marbofloxacin concentration profiles simulated for …
Number of citations: 75 beva.onlinelibrary.wiley.com
M Spreng, J Deleforge, V Thomas… - Journal of Veterinary …, 1995 - Wiley Online Library
… Marbofloxacin is a new fluoroquinolone developed exclusively for … of marbofloxacin were assessed for 816 recent isolates associated with canine or feline diseases. Marbofloxacin …
Number of citations: 170 onlinelibrary.wiley.com
M Sturini, A Speltini, F Maraschi… - … science & technology, 2010 - ACS Publications
The photochemical fate of Marbofloxacin (MAR) and Enrofloxacin (ENR), two Fluoroquinolones (FQs) largely used as veterinary bactericides known to be present in surface waters, was …
Number of citations: 153 pubs.acs.org
J Shen, JJ Qian, JM Gu, XR Hu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… structure of marbofloxacin has been reported. In the prestent study, we report the crystal structure of marbofloxacin, … In the prestent study, we report the crystal structure of marbofloxacin, …
Number of citations: 6 scripts.iucr.org
M Schneider, V Thomas, B Boisrame… - Journal of Veterinary …, 1996 - Wiley Online Library
Six dogs were treated with a single intravenous (iv) dose (2 mg/kg) of marbofloxacin, followed by single oral (po) doses of marbofloxacin at 1, 2 and 4 mg/kg, according to a three‐way …
Number of citations: 145 onlinelibrary.wiley.com
PK Sidhu, MF Landoni, FS Aliabadi, P Lees - Research in veterinary …, 2010 - Elsevier
… marbofloxacin PK … for marbofloxacin in sheep after IV and IM administration at the dose rate recommended for calves of 2 mg kg −1 ; (b) characterise the rate and extent of marbofloxacin …
Number of citations: 81 www.sciencedirect.com
AM Haritova, NV Rusenova, PR Parvanov… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… The in vitro serum inhibitory activity of marbofloxacin against … dose of 2 mg/kg BW of marbofloxacin is sufficient to achieve a … for an optimal dose regimen for marbofloxacin in turkeys …
Number of citations: 78 journals.asm.org
TLA da Silva, RGL Ferreira, IA Lustosa… - Journal of AOAC …, 2022 - academic.oup.com
Background Marbofloxacin (MAR), a second-generation fluoroquinolone, is used in veterinary medicine in the form of tablets. It has a broad spectrum of action, low toxicity, and limited …
Number of citations: 4 academic.oup.com
FS AliAbadi, P Lees - Journal of veterinary pharmacology and …, 2002 - Wiley Online Library
… Marbofloxacin is a fluoroquinolone antimicrobial drug used … In this investigation the pharmacokinetics (PK) of marbofloxacin … Marbofloxacin PK was characterized by a high volume of …
Number of citations: 168 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.